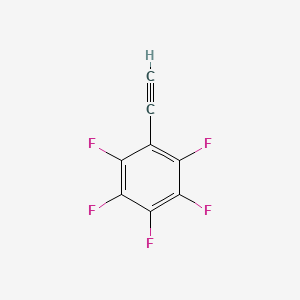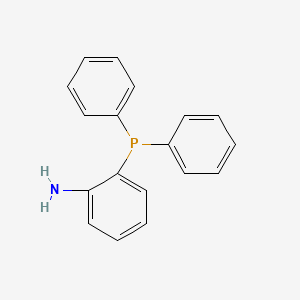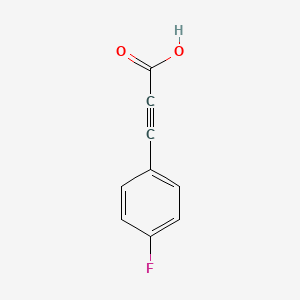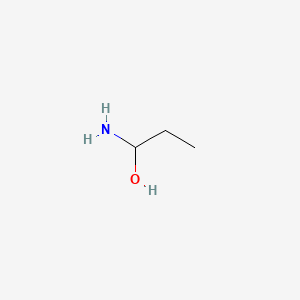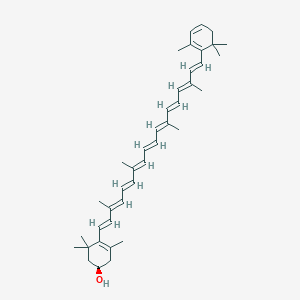
Anhydrolutein III
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anhydrolutein III is a carotenoid compound derived from lutein through oxidation and dehydration reactions. It is known for its protective effects on the human retina, potentially reducing the risk of age-related macular degeneration (AMD) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anhydrolutein III can be synthesized from lutein by reacting it with a catalytic amount of acid. This reaction typically occurs in an alcohol at elevated temperatures. The process involves the dehydration of lutein to form a mixture of anhydroluteins, with anhydrolutein-III being a significant component .
Industrial Production Methods: In industrial settings, the production of anhydrolutein-III involves the use of borane-amine complexes (e.g., borane-trimethylamine) as hydride donors. The reaction is carried out in a chlorinated solvent, such as dichloromethane, at ambient temperature .
Chemical Reactions Analysis
Types of Reactions: Anhydrolutein III undergoes various chemical reactions, including oxidation and dehydration . These reactions are crucial for its formation from lutein.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents.
Dehydration: Catalyzed by acids, such as sulfuric acid, in solvents like acetone.
Major Products Formed: The primary product of these reactions is anhydrolutein-III itself, along with other anhydroluteins like anhydrolutein-I and anhydrolutein-II .
Scientific Research Applications
Anhydrolutein III has a wide range of applications in scientific research:
Mechanism of Action
Anhydrolutein III exerts its effects primarily through its antioxidant properties. It reacts with active oxygen species, producing biologically active degradation products. Additionally, it inhibits the peroxidation of membrane phospholipids and reduces lipofuscin formation, contributing to its protective effects on the retina .
Comparison with Similar Compounds
Anhydrolutein-I: Another dehydration product of lutein, differing in its molecular structure.
Anhydrolutein-II: Formed alongside anhydrolutein-III during the dehydration of lutein.
Lutein: The parent compound from which anhydrolutein-III is derived.
Uniqueness: Anhydrolutein III is unique due to its specific molecular structure and its significant role in protecting the human retina. Its formation through specific synthetic routes and its distinct antioxidant properties set it apart from other similar compounds .
Properties
Molecular Formula |
C40H54O |
|---|---|
Molecular Weight |
550.9 g/mol |
IUPAC Name |
(1R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-ol |
InChI |
InChI=1S/C40H54O/c1-30(18-13-20-32(3)23-25-37-34(5)22-15-27-39(37,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-38-35(6)28-36(41)29-40(38,9)10/h11-26,36,41H,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+/t36-/m1/s1 |
InChI Key |
BMQNSHDVIYZULR-FKKUPVFPSA-N |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C=CCC2(C)C)C)/C)/C |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C=CCC2(C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine](/img/structure/B1366286.png)

![1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate](/img/structure/B1366298.png)
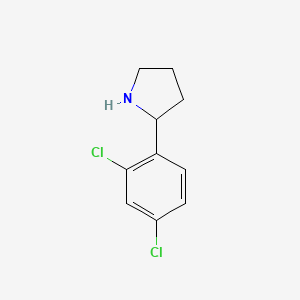

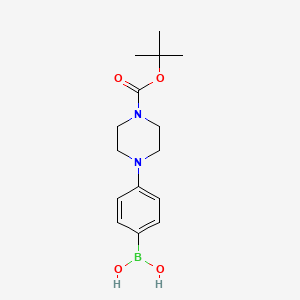


![methyl 1-(2-iodophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B1366312.png)
![1-Hydroxy-2-imino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1366313.png)
